

HPN-01 in NASH: A Comparative Analysis of Preclinical Efficacy

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Compound of Interest

Compound Name: HPN-01

Cat. No.: B8103976

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A detailed guide for researchers and drug development professionals on the preclinical efficacy of **HPN-01** in Non-Alcoholic Steatohepatitis (NASH) models, benchmarked against other notable compounds in development. This guide synthesizes available data on mechanism of action and preclinical performance, highlighting key differences and experimental methodologies.

Introduction

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The complex pathophysiology of NASH has led to the investigation of numerous therapeutic targets. **HPN-01**, a first-in-class drug candidate from Hepanova, has entered clinical development for NASH.[1] It is reported to be an inhibitor of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and SREBP-2, key transcription factors in lipid biosynthesis.[2] Additionally, some sources indicate **HPN-01** may also function as an IκB kinase (IKK) inhibitor, a central component of the NF-κB signaling pathway involved in inflammation.[3][4]

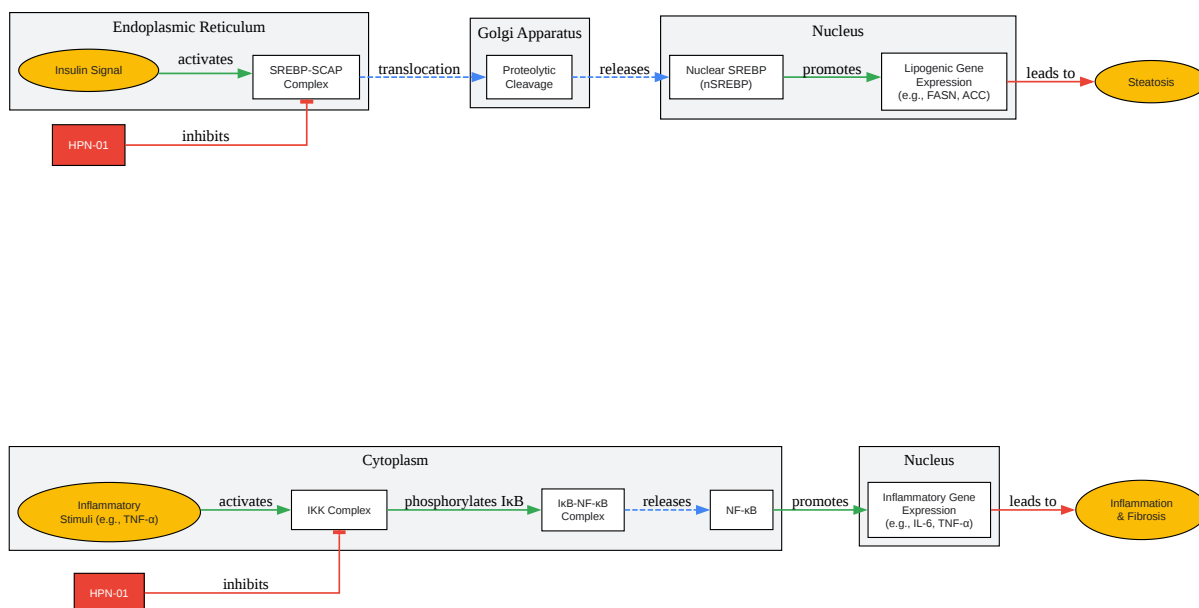
This guide provides a comparative overview of **HPN-01**'s proposed mechanism of action and the preclinical efficacy of other compounds for NASH with available data, including obeticholic acid, elafibranor, resmetirom, and semaglutide. Due to the limited public availability of preclinical efficacy data for **HPN-01**, this guide will focus on its mechanism of action in comparison to the demonstrated preclinical efficacy of these alternative compounds.

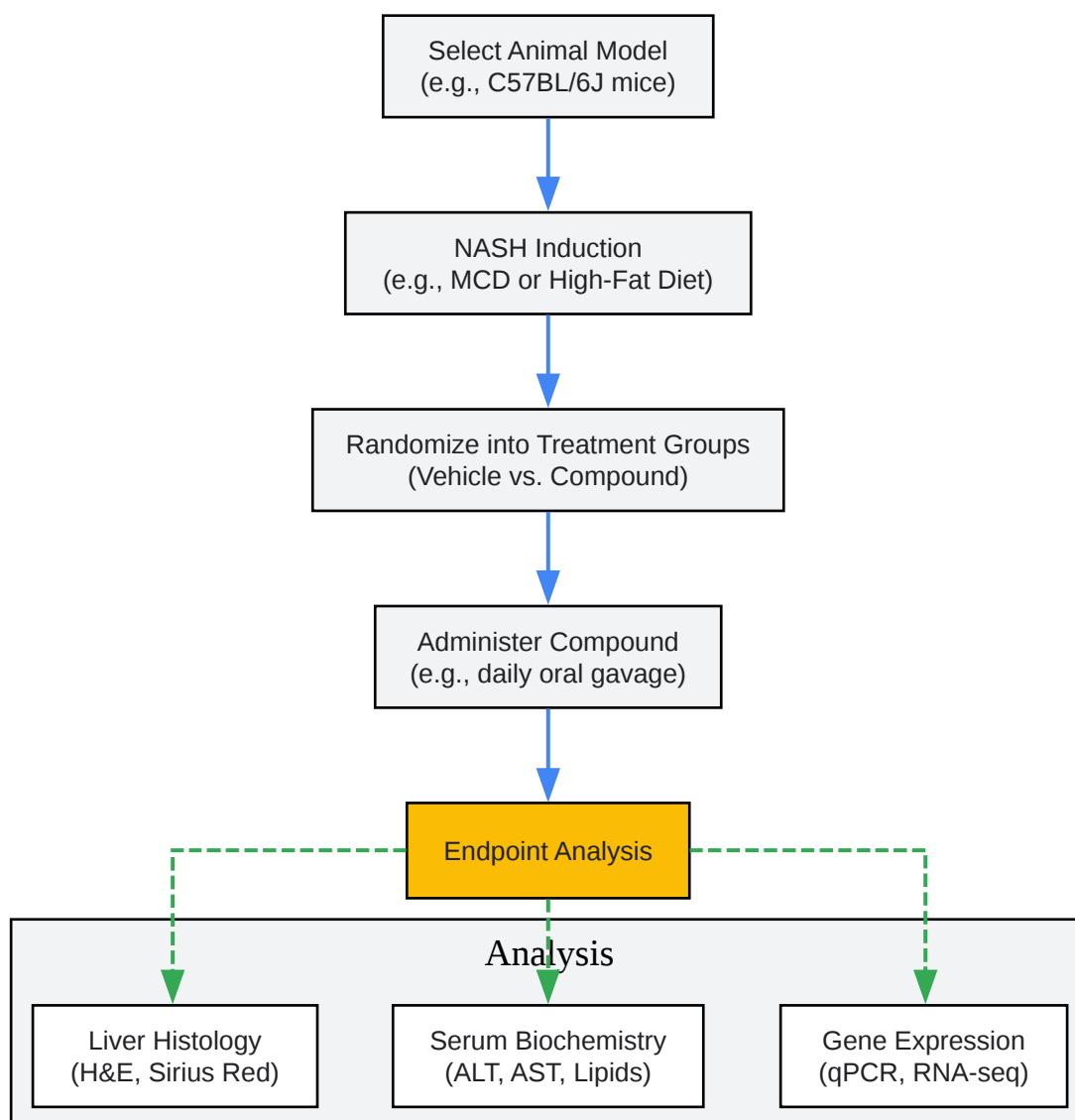
Mechanism of Action: HPN-01 and Key NASH Pathways

HPN-01 is believed to exert its therapeutic effects in NASH by targeting two critical pathways: lipogenesis via SREBP inhibition and inflammation via IKK/NF- κ B inhibition.

SREBP Signaling Pathway

Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, are master regulators of genes involved in fatty acid and triglyceride synthesis.[2][5] In NASH, the SREBP pathway is often dysregulated, contributing to excessive lipid accumulation in the liver (steatosis).[2] By inhibiting SREBP-1c, **HPN-01** aims to reduce de novo lipogenesis, a key driver of NASH pathogenesis.





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